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molecular formula C5H6ClN3 B3024583 6-Chloro-5-methylpyridazin-3-amine CAS No. 66346-87-0

6-Chloro-5-methylpyridazin-3-amine

Cat. No. B3024583
M. Wt: 143.57 g/mol
InChI Key: UWDLNRUFHRYMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389527B2

Procedure details

A 20 mL microwave vial was charged with, a stir bar, 3,6-dichloro-4-methylpyridazine (4.0 g, 24.54 mmol) and 14 mL of a new, freshly opened bottle of ammonium hydroxide. The vial was quickly sealed. The solution was heated in a microwave (Personal Chemistry, Emrys Optimizer) to 100° C. for 3 h. The vial was cooled, opened, and a stream of nitrogen was used to remove excess ammonium hydroxide. Water was added, the solid was collected by filtration, washed with water and dried to provide a mixture of 6-chloro-5-methylpyridazin-3-amine and 6-chloro-4-methylpyridazin-3-amine (3 g, 20.90 mmol, 85% yield). The mixture was used without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:9])=[CH:6][C:7]=1[CH3:8].[OH-].[NH4+].ClC1N=[N:17]C(N)=CC=1C>>[Cl:9][C:5]1[N:4]=[N:3][C:2]([NH2:17])=[C:7]([CH3:8])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(N=N1)N)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 20 mL microwave vial was charged with, a stir bar
CUSTOM
Type
CUSTOM
Details
The vial was quickly sealed
TEMPERATURE
Type
TEMPERATURE
Details
The vial was cooled
CUSTOM
Type
CUSTOM
Details
to remove excess ammonium hydroxide
ADDITION
Type
ADDITION
Details
Water was added
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.9 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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